

Spectroscopic and Mechanistic Insights into Fenozan: A Technical Guide

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Compound of Interest

Compound Name:	3-(3,5-Di- <i>tert</i> -butyl-4-hydroxyphenyl)propionic acid
Cat. No.:	B109913

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Fenozan, also known as 3-(3',5'-Di-*tert*-butyl-4'-hydroxyphenyl)propionic acid. It includes a detailed summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines detailed experimental protocols for acquiring such data and presents visualizations of a proposed antioxidant signaling pathway and a typical drug development workflow for a compound of this class. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of phenolic compounds.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Fenozan. This information is crucial for the identification, characterization, and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Fenozan. While complete assigned peak lists are not publicly available without access to specialized

databases, the expected chemical shifts can be inferred from the structure.

Table 1: Predicted ^1H NMR Spectroscopic Data for Fenozan

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet	1H	-COOH
~7.0	Singlet	2H	Ar-H
~5.0	Singlet	1H	Ar-OH
~2.8	Triplet	2H	-CH ₂ -Ar
~2.6	Triplet	2H	-CH ₂ -COOH
1.4	Singlet	18H	-C(CH ₃) ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for Fenozan

Chemical Shift (ppm)	Assignment
~179	-COOH
~152	Ar-C-OH
~138	Ar-C-C(CH ₃) ₃
~130	Ar-C-CH ₂
~125	Ar-CH
~36	-CH ₂ -COOH
~34	-C(CH ₃) ₃
~30	-C(CH ₃) ₃
~30	-CH ₂ -Ar

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in Fenozan. The characteristic absorption bands are presented below.

Table 3: IR Spectroscopic Data for Fenozan

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad	O-H stretch (phenolic and carboxylic acid)
3000-2850	Strong	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1430	Medium	O-H bend (carboxylic acid)
~1230	Strong	C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Fenozan.

Table 4: Mass Spectrometry Data for Fenozan

m/z	Relative Intensity	Assignment
278	High	[M] ⁺ (Molecular Ion)
277.1809	-	[M-H] ⁻ (Precursor Ion, Negative ESI) ^[1]
263	High	[M - CH ₃] ⁺
57	Medium	[C(CH ₃) ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of Fenozan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of Fenozan in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of Fenozan (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it

into a transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid Fenozan sample directly onto the ATR crystal.
- Instrumentation: A Fourier-transform infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of Fenozan (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- GC-MS Analysis:
 - Chromatography: Use a capillary column suitable for the analysis of semi-volatile organic compounds. The oven temperature program should be optimized to ensure good separation.
 - Ionization: Electron Ionization (EI) at 70 eV is typically used.
 - Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

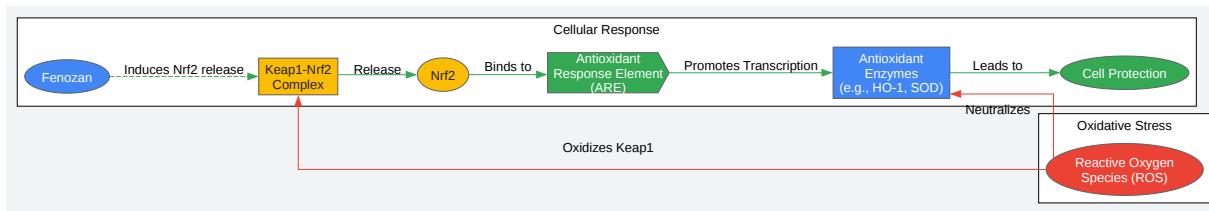
- LC-MS Analysis:
 - Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid or ammonium acetate to improve ionization).
 - Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode. For a carboxylic acid like Fenozan, negative ion mode is often effective.[\[1\]](#)
 - Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap can provide accurate mass measurements.
- Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the function and development of Fenozan.

Proposed Antioxidant Signaling Pathway

As a phenolic antioxidant, Fenozan is likely to exert its protective effects by modulating cellular pathways involved in the response to oxidative stress. A plausible mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

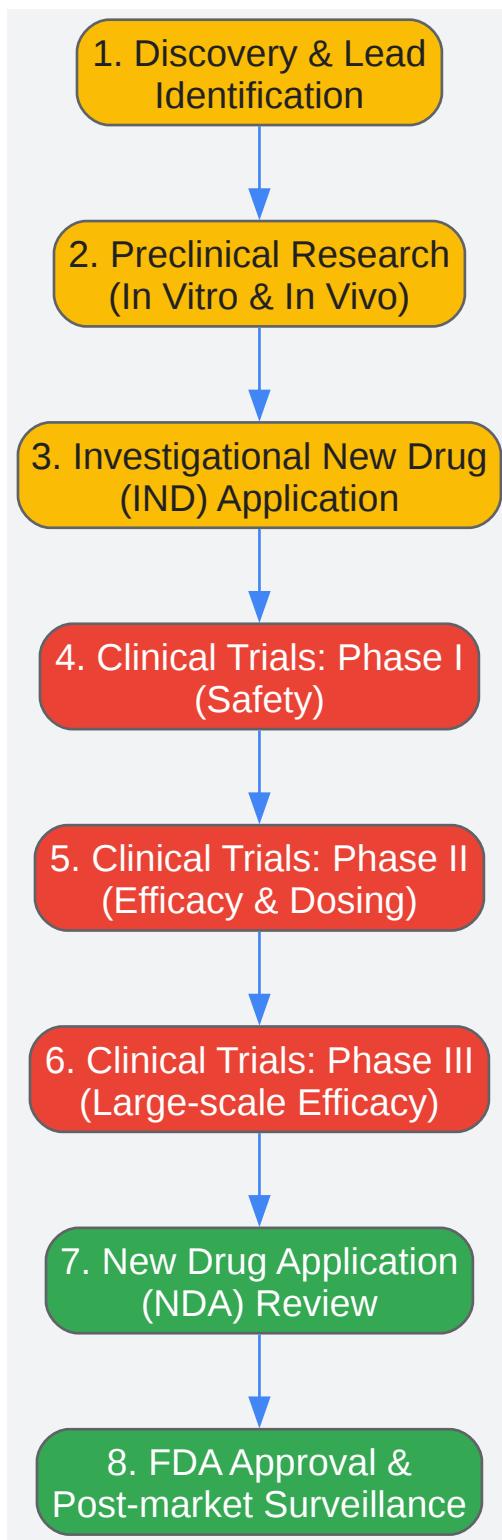


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Proposed Nrf2-mediated antioxidant signaling pathway for Fenozan.

Drug Development Workflow

The development of a new chemical entity like Fenozan into a therapeutic agent follows a structured, multi-stage process. This workflow ensures the safety and efficacy of the final drug product.

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A generalized workflow for the development of a new drug candidate.

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References

- 1. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]
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